molecular formula C11H10N4O B12937553 N-(2-(pyridin-4-yl)pyrimidin-4-yl)acetamide CAS No. 61310-41-6

N-(2-(pyridin-4-yl)pyrimidin-4-yl)acetamide

Cat. No.: B12937553
CAS No.: 61310-41-6
M. Wt: 214.22 g/mol
InChI Key: ZZLJJAGIUYYIRN-UHFFFAOYSA-N
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Description

N-(2-(Pyridin-4-yl)pyrimidin-4-yl)acetamide is a heterocyclic compound featuring a pyridine ring fused to a pyrimidine core, with an acetamide group (-NHCOCH₃) attached to the pyrimidine moiety.

Properties

CAS No.

61310-41-6

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

N-(2-pyridin-4-ylpyrimidin-4-yl)acetamide

InChI

InChI=1S/C11H10N4O/c1-8(16)14-10-4-7-13-11(15-10)9-2-5-12-6-3-9/h2-7H,1H3,(H,13,14,15,16)

InChI Key

ZZLJJAGIUYYIRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyridin-4-yl)pyrimidin-4-yl)acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making it an attractive method for synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines. For structurally similar pyrimidine acetamides, hydrolysis typically requires:

  • Acidic conditions : Concentrated HCl at elevated temperatures (80–100°C) .

  • Basic conditions : NaOH or KOH in aqueous ethanol under reflux.

For N-(2-(pyridin-4-yl)pyrimidin-4-yl)acetamide, hydrolysis would produce 2-(pyridin-4-yl)pyrimidin-4-amine and acetic acid. This reaction is critical for generating intermediates for further functionalization.

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring’s electron-deficient nature facilitates NAS at the C-2 and C-5 positions. Reaction partners include:

  • Amines : Substitution with primary/secondary amines under mild conditions (e.g., DMF, 60°C) .

  • Thiols : Thiolate ions displace halides or activate hydrogen substitution .

Example Reaction:

ReagentConditionsProduct
BenzylamineDMF, 60°C, 12hN-(2-(Pyridin-4-yl)-5-(benzylamino)pyrimidin-4-yl)acetamide
Sodium hydrosulfideEtOH, reflux, 6h4-Acetamido-2-(pyridin-4-yl)pyrimidine-5-thiol

Cross-Coupling Reactions

The pyridine and pyrimidine rings enable metal-catalyzed cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate:

  • Suzuki coupling : With aryl boronic acids at C-5 of the pyrimidine ring .

  • Buchwald–Hartwig amination : Introduction of aryl/alkyl amines at C-2 .

Experimental Data for Analogous Reactions:

Reaction TypeCatalyst SystemYield (%)Reference
Suzuki couplingPd(dba)₂/XPhos, K₃PO₄78
Buchwald–HartwigPd₂(dba)₃/BINAP, Cs₂CO₃65

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes EAS at the para position relative to the nitrogen. Common reactions include:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives.

  • Halogenation : Br₂/FeBr₃ or Cl₂/FeCl₃ for bromo/chloro analogs .

Coordination Chemistry

The pyridinyl nitrogen and pyrimidine ring act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺). Complexation studies show:

  • Stoichiometry : Typically 1:1 (metal:ligand) in DMSO or MeCN .

  • Applications : Catalysis in C–N bond-forming reactions .

Oxidation and Reduction

  • Oxidation : The pyrimidine ring resists oxidation, but the acetamide group can oxidize to a nitro group under strong conditions (e.g., KMnO₄/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering ring aromaticity .

Cyclization Reactions

Heating with α,ω-dihaloalkanes induces cyclization to form fused heterocycles. For example:

  • With 1,2-dibromoethane : Forms imidazo[1,2-a]pyridine derivatives .

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack of water on the carbonyl carbon, stabilized by the electron-withdrawing pyrimidine ring.

  • NAS : The pyrimidine’s electron deficiency enhances leaving-group displacement, with regioselectivity dictated by ring electronics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-(2-(pyridin-4-yl)pyrimidin-4-yl)acetamide exhibits promising anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of several cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The compound's mechanism of action involves interaction with key cancer-related targets, enhancing its therapeutic potential. Specific derivatives have demonstrated IC50 values in the low micromolar range, indicating significant antiproliferative effects .

Antimicrobial Properties
Similar compounds have been studied for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The proposed mechanism involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticonvulsant Activity
A study on related compounds highlighted their anticonvulsant properties, indicating potential applications in epilepsy treatment. The compound's multifactor mechanism of action suggests it may offer higher efficacy and better tolerability compared to existing treatments .

Biological Studies

Biological Pathway Probes
this compound can serve as a probe to investigate various biological pathways at the molecular level. Its interactions with enzymes and receptors allow researchers to elucidate complex biological processes and identify potential therapeutic targets.

Structure–Activity Relationship Studies
Research into the structure–activity relationships (SAR) of pyrimidine derivatives has provided insights into optimizing their potency and physicochemical properties for in vivo applications. Modifications to the compound's structure can significantly influence its biological activity, making it a valuable subject for further investigation .

Materials Science

The unique structural attributes of this compound make it a candidate for developing novel materials with specific electronic or optical properties. Its potential applications in materials science are still under exploration but could lead to advancements in various technological fields.

Data Tables

Application Area Specific Use Findings/Notes
Medicinal ChemistryAnticancer ActivityInhibits proliferation in MCF7 cells; IC50 values in low micromolar range .
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria; disrupts cell membranes.
Anticonvulsant ActivityShows promise in epilepsy treatment; multifactor mechanism of action .
Biological StudiesBiological Pathway ProbesInvestigates enzyme/receptor interactions; elucidates complex processes.
Structure–Activity Relationship StudiesInsights into optimizing potency through structural modifications .
Materials ScienceDevelopment of Novel MaterialsPotential for specific electronic/optical properties; ongoing research.

Case Studies

  • Anticancer Research
    • Study Focus: Evaluation of this compound derivatives against breast cancer cell lines.
    • Outcome: Significant inhibition of cell growth was observed, suggesting a viable pathway for drug development targeting specific cancer types.
  • Antimicrobial Efficacy
    • Study Focus: Assessment of antimicrobial activity against various pathogens.
    • Outcome: Compounds demonstrated effective inhibition, with mechanisms involving membrane disruption.
  • Anticonvulsant Properties
    • Study Focus: Investigation of the compound's effects on seizure models in rats.
    • Outcome: Results indicated substantial anticonvulsant activity, warranting further exploration as a therapeutic agent for epilepsy.

Mechanism of Action

The mechanism of action of N-(2-(pyridin-4-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(pyridin-4-yl)pyrimidin-4-yl)acetamide with related compounds in terms of synthetic routes , physicochemical properties , and biological activities .

Physicochemical Properties

Table 1 summarizes data from for hydroxy-indolyl acetamide derivatives, highlighting substituent effects on melting points and yields :

Compound (ID from ) Substituents Yield (%) Melting Point (°C)
1a 1-(4-Chlorobenzyl)-indol-3-yl 82.3 182.9–184.6
1b 1-Methyl-indol-3-yl 70.8 187.7–188.4
1c 1H-Indol-3-yl (no substitution) 43.8 180.5–182.3
1d 1-(4-Chlorobenzyl)-5-bromo-indol-3-yl 66.2 133.4–136.2
1e 5-Bromo-1-methyl-indol-3-yl 73.3 184.1–186.0

Observations :

  • Bulky substituents (e.g., 4-chlorobenzyl in 1a) correlate with higher yields (82.3%) and elevated melting points, likely due to enhanced crystallinity.
  • Bromination (e.g., 1d, 1e) reduces melting points, possibly due to disrupted molecular packing .

In contrast, This compound lacks bulky indole substituents, suggesting its melting point and solubility may differ significantly.

Stability and Reactivity
  • Hydroxyacetamide Derivatives : Compounds like 2-hydroxy-N-(pyridin-4-yl)acetamide () exhibit stability under synthetic conditions but may undergo oxidation or hydrolysis due to the hydroxyl group .
  • Sulfanyl-Linked Analogs : ’s 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide demonstrates stability in crystal structures, with a mean C–C bond length of 0.004 Å and R factor = 0.048 .

Biological Activity

N-(2-(pyridin-4-yl)pyrimidin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a pyridine ring and a pyrimidine ring, which are known for their roles in various biological processes. The presence of these heterocycles often contributes to the compound's ability to interact with biological targets effectively.

Biological Activity

1. Mechanism of Action

Research indicates that compounds similar to this compound can act as inhibitors of specific enzymes involved in critical pathways, such as phospholipase D and adenosine receptors. For instance, studies have highlighted that pyrimidine derivatives can inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for the biosynthesis of bioactive lipids like N-acylethanolamines (NAEs) . This inhibition has implications for modulating emotional behavior and pain perception.

2. Structure-Activity Relationships (SAR)

The SAR studies on related compounds suggest that modifications in the substituents on the pyrimidine or pyridine rings can significantly influence biological activity. For example, changing functional groups can enhance solubility and receptor affinity, which is critical for drug development .

Case Studies

1. Inhibition of Adenosine Receptors

A series of 2-amino-N-pyrimidin-4-yl acetamides have been explored for their ability to act as potent antagonists at the human adenosine A2A receptor. These compounds demonstrated excellent aqueous solubility and bioavailability in rodent models, indicating their potential for treating conditions like Parkinson's disease .

2. Anticancer Activity

Recent investigations into similar pyrimidine derivatives have shown promising anticancer activities. For instance, certain pyrimidine-based compounds exhibited sub-micromolar antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest . The ability to inhibit key kinases involved in cancer progression has also been noted, emphasizing the therapeutic potential of these compounds.

Research Findings

Compound Target IC50 (µM) Effect
LEI-401NAPE-PLD0.027Decreased NAEs, altered behavior
Pyrimidine 1hA2A receptor0.5Antagonist effect
Compound 15CDK20.005Antiproliferative activity

Q & A

Q. What are the common synthetic routes for N-(2-(pyridin-4-yl)pyrimidin-4-yl)acetamide, and how are intermediates purified?

  • Methodological Answer : A typical synthesis involves coupling pyrimidine derivatives with pyridinyl acetamide precursors. For example, a pyrimidine ring can be functionalized via nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the pyridin-4-yl group. The acetamide moiety is often added through acylation using acetyl chloride in the presence of a base like triethylamine. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Characterization via 1H^1H NMR (e.g., δ 7.69 ppm for pyrimidine protons) and LC-MS (e.g., [M+H]+^+ at m/z 376.0) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

  • Methodological Answer :
  • 1H^1H NMR : Look for pyrimidine protons (δ 7.5–8.5 ppm) and pyridine protons (δ 7.0–8.0 ppm). Acetamide methyl groups appear as singlets near δ 2.0–2.3 ppm .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Amide C=O stretches (~1650–1680 cm1^{-1}) and N-H bends (~1550 cm1^{-1}) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Use high-throughput screening (HTS) against target enzymes (e.g., kinases, EZH2) or cell-based assays (e.g., cytotoxicity in cancer lines). For example, measure IC50_{50} values using fluorescence polarization assays for enzyme inhibition or MTT assays for cell viability. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves .

Advanced Research Questions

Q. How can computational modeling optimize the structure-activity relationship (SAR) of this compound?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EZH2 or kinases. Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC50_{50} values. Scaffold-hopping strategies can explore substitutions at the pyrimidine or pyridine rings to enhance potency .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Problem : Overlapping NMR signals in aromatic regions.
  • Solution : Use 2D NMR (e.g., 1H^1H-1H^1H COSY, HSQC) to assign protons and carbons. Compare experimental data with simulated spectra (e.g., ACD/Labs) .
  • Problem : Discrepancies in LC-MS fragmentation.
  • Solution : Perform HRMS (High-Resolution Mass Spectrometry) to confirm molecular formulas and isotopic patterns .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for acylation steps.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .

Q. What in vitro and in vivo models are suitable for studying its pharmacokinetics?

  • Methodological Answer :
  • In Vitro : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability (CYP450 isoforms).
  • In Vivo : Administer to rodents (IV and oral routes) to determine bioavailability, half-life, and tissue distribution. LC-MS/MS quantifies plasma concentrations .

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